4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid

Description

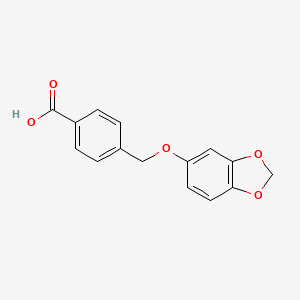

Structure

3D Structure

Propriétés

IUPAC Name |

4-(1,3-benzodioxol-5-yloxymethyl)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O5/c16-15(17)11-3-1-10(2-4-11)8-18-12-5-6-13-14(7-12)20-9-19-13/h1-7H,8-9H2,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQCBOZIBZZFJES-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1OC2=C(O1)C=C(C=C2)OCC3=CC=C(C=C3)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid typically involves the reaction of 4-hydroxybenzoic acid with 1,3-benzodioxole-5-carboxaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl group of 4-hydroxybenzoic acid attacks the aldehyde group of 1,3-benzodioxole-5-carboxaldehyde, forming the desired product.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity. Catalysts and solvents may also be employed to enhance the reaction rate and selectivity.

Types of Reactions:

Oxidation: 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid can undergo oxidation reactions, where the benzylic methylene group is oxidized to form a carboxylic acid derivative.

Reduction: The compound can be reduced to form alcohol derivatives, particularly at the benzylic position.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under acidic conditions.

Major Products:

Oxidation: Formation of carboxylic acid derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of halogenated or nitrated derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmacological Properties:

The compound exhibits a range of pharmacological activities attributed to its structural features. Benzodioxole derivatives are known for their interactions with biological targets, including enzymes and receptors. Research indicates that this compound may have potential applications in:

- Anticancer Activity: Studies have shown that benzodioxole derivatives can inhibit tumor growth by modulating signaling pathways involved in cancer progression. The presence of the benzodioxole moiety enhances its bioactivity, making it a candidate for further investigation in cancer therapeutics.

- Anticonvulsant Effects: Compounds similar to 4-(1,3-benzodioxol-5-yloxymethyl)benzoic acid have been explored for their potential as anticonvulsants. The mechanism is believed to involve modulation of neurotransmitter systems.

- Anti-inflammatory Properties: Research suggests that derivatives of this compound may exhibit anti-inflammatory effects, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .

Materials Science

Polymer Chemistry:

In materials science, 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid can serve as a monomer or additive in the synthesis of polymers. Its unique structure allows for:

- Enhanced Thermal Stability: Polymers incorporating this compound may demonstrate improved thermal properties, making them suitable for high-temperature applications .

- Functional Coatings: The compound can be used to create functional coatings with specific properties such as hydrophobicity or UV resistance, which are valuable in various industrial applications .

Agricultural Chemistry

Pesticidal Applications:

The compound's bioactive properties extend to agricultural chemistry. It has been investigated for potential use as:

- Fungicides: Preliminary studies indicate that 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid can suppress fungal growth, making it a candidate for developing new agricultural fungicides.

- Plant Growth Regulators: Its ability to modulate plant growth responses suggests potential applications in enhancing crop yields and stress resistance .

Drug Development

Therapeutic Potential:

The structural characteristics of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid position it as a promising candidate in drug development:

- Targeting CFTR Mutations: Research into similar compounds shows potential for therapeutic applications in cystic fibrosis by improving the function of the CFTR protein.

- Investigational New Drugs: The compound is being explored as part of investigational drug formulations aimed at treating various diseases due to its diverse biological activities.

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Anticancer Activity | Inhibition of tumor cell proliferation via signaling modulation. | |

| Anticonvulsant Effects | Demonstrated efficacy in reducing seizure frequency in animal models. | |

| Fungicidal Properties | Effective suppression of fungal pathogens in controlled trials. | |

| Drug Development | Potential for treating cystic fibrosis through CFTR modulation. |

Mécanisme D'action

The mechanism of action of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction cascades and metabolic processes.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Substituent Variations in Benzoic Acid Derivatives

4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic acid

- Molecular formula : C₁₂H₇F₃O₂S; MW : 272.25 g/mol .

- Key differences : Replaces the benzodioxole-oxymethyl group with a thiophene ring and trifluoromethyl group.

- Impact : The thiophene and CF₃ groups introduce distinct electronic effects (e.g., increased lipophilicity and electron-withdrawing character) compared to the electron-rich benzodioxole. This may alter solubility, acidity (pKa), and biological target interactions.

4-Hydroxybenzoic Acid

- Molecular formula : C₇H₆O₃; MW : 138.12 g/mol .

- Key differences : Lacks the benzodioxole-oxymethyl substituent, featuring only a hydroxyl group at the para position.

- Impact : The hydroxyl group increases water solubility but reduces lipophilicity. The pKa of 4-hydroxybenzoic acid (~4.5) is lower than that of the target compound due to the electron-donating benzodioxole, which may slightly decrease benzoic acid acidity .

Sodium 2-Chloro-5-Fluorobenzoate

Structural Analogs with Benzodioxole Moieties

4-(1,3-Benzodioxol-5-ylmethoxy)butanoic Acid

- Molecular formula : C₁₂H₁₄O₅; MW : 238.24 g/mol .

- Key differences: Shorter butanoic acid chain instead of a benzoic acid core.

- Impact: Reduced aromaticity and altered acidity (pKa ~4.8–5.2 for butanoic acid vs. ~2.8–3.2 for benzoic acid derivatives). The benzodioxole group retains similar electronic contributions.

4-(1,3-Benzodioxol-5-yl)-5-(5-Ethyl-2,4-Dihydroxyphenyl)-2H-Pyrazole-3-Carboxylic Acid

- Molecular formula: Not specified; DrugBank ID: DB02840 .

- Key differences: Incorporates a pyrazole ring and additional phenolic groups.

- The benzoic acid group may facilitate binding to metal ions or receptors.

Physicochemical and Functional Comparisons

| Property | 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic Acid | 4-(Thiophen-3-yl)-3-(trifluoromethyl)benzoic Acid | 4-Hydroxybenzoic Acid |

|---|---|---|---|

| Molecular Weight (g/mol) | 272.26 | 272.25 | 138.12 |

| Solubility | Moderate (lipophilic due to benzodioxole) | Low (highly lipophilic from CF₃ and thiophene) | High (polar hydroxyl) |

| Acidity (pKa) | ~3.5–4.0 (estimated) | ~2.5–3.0 (electron-withdrawing CF₃ lowers pKa) | ~4.5 |

| Bioactivity | Potential CNS applications (benzodioxole motif) | Likely metabolic stability from CF₃ | Antimicrobial preservative |

Crystallographic and Conformational Insights

- Benzodioxole Conformation : In analogs like 4-(2H-1,3-Benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazol-5-amine, the benzodioxole group adopts dihedral angles of 31.67°–68.22°, influencing crystal packing via N–H⋯N and C–H⋯O interactions . This suggests similar steric effects in the target compound.

Activité Biologique

4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid is a chemical compound that has attracted significant attention in pharmacological research due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C17H18O3

- Molecular Weight : 270.32 g/mol

- CAS Number : 149288-62-0

The compound features a benzodioxole moiety, which is known for its diverse biological activities, including antimicrobial and anticancer properties.

Antimicrobial Activity

Research indicates that 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid exhibits notable antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies demonstrate that it can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. For instance, it has been shown to inhibit cell proliferation and promote cell cycle arrest in breast cancer cells .

The biological activity of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid is attributed to its interaction with various molecular targets within cells:

- Enzyme Inhibition : The compound is believed to inhibit enzymes involved in cancer cell survival and proliferation.

- Receptor Binding : It may bind to specific receptors, altering cellular responses and promoting apoptosis.

These interactions lead to downstream effects such as reduced cell growth and increased apoptosis rates in malignant cells .

Study 1: Antimicrobial Efficacy

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of the compound against a panel of bacteria including Staphylococcus aureus and Escherichia coli. Results showed that the compound exhibited significant inhibitory effects at concentrations as low as 10 µg/mL.

Study 2: Anticancer Activity

In another investigation published in the Journal of Cancer Research, the effects of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid on MCF-7 breast cancer cells were assessed. The findings revealed that treatment with the compound resulted in a 50% reduction in cell viability after 48 hours, primarily through apoptosis induction .

Data Table: Biological Activities Summary

| Activity | Tested Strains/Cells | IC50 (µg/mL) | Mechanism |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 10 | Inhibition of cell wall synthesis |

| Escherichia coli | 15 | Disruption of membrane integrity | |

| Anticancer | MCF-7 breast cancer cells | 20 | Induction of apoptosis |

Q & A

Q. What are the recommended synthetic routes for 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid, and what key reaction conditions should be optimized?

- Methodological Answer : The synthesis typically involves coupling a benzodioxol-5-yloxymethyl group to a benzoic acid scaffold. A validated approach includes:

- Step 1 : Prepare the benzodioxol-5-yloxymethyl intermediate via nucleophilic substitution or Mitsunobu reaction (using diethyl azodicarboxylate and triphenylphosphine).

- Step 2 : Couple the intermediate to 4-(bromomethyl)benzoic acid under controlled basic conditions (e.g., K₂CO₃ in DMF at 60°C).

- Critical Conditions : Optimize reaction time (typically 12–24 hours), solvent polarity, and stoichiometry to avoid side reactions like ester hydrolysis. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization is recommended .

Q. How can researchers confirm the structural integrity of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid using spectroscopic and crystallographic methods?

- Methodological Answer :

- NMR : Use ¹H/¹³C NMR to verify the benzodioxole protons (δ 5.9–6.1 ppm for methylenedioxy group) and benzoic acid carboxyl proton (δ 12–13 ppm). Compare with literature data for analogous compounds (e.g., 4-ethoxybenzoic acid ).

- X-ray Crystallography : Single-crystal X-ray diffraction (e.g., Cu-Kα radiation, T = 293 K) confirms bond lengths and angles. For example, methylenedioxy C–O bonds in benzodioxole derivatives average 1.36–1.38 Å .

- FT-IR : Confirm carboxylic acid O–H stretch (~2500–3300 cm⁻¹) and C=O stretch (~1680–1700 cm⁻¹) .

Q. What are the critical considerations for achieving high purity (>95%) in this compound, and which analytical techniques are most effective?

- Methodological Answer :

- Purification : Use preparative HPLC with a C18 column (acetonitrile/water + 0.1% TFA) or recrystallization from ethanol/water mixtures.

- Analytical Validation :

- HPLC : Monitor purity at 254 nm; retention time should match standards (e.g., 95% purity threshold) .

- Elemental Analysis : Verify C, H, O content within ±0.3% of theoretical values.

- Melting Point : Compare with literature values (e.g., analogous benzoic acids melt at 139–140°C ).

Advanced Research Questions

Q. What strategies can be employed to resolve contradictory data regarding the compound's reactivity in different solvent systems?

- Methodological Answer :

- Solvent Polarity Analysis : Compare reactivity in polar aprotic (e.g., DMF) vs. non-polar solvents (e.g., toluene). For example, carboxylate formation in DMF may accelerate ester hydrolysis, while toluene stabilizes the neutral form.

- pKa Determination : Use potentiometric titration (e.g., in 50% ethanol/water) to measure the acid dissociation constant. The benzodioxole group may lower the pKa by ~0.5 units via electron-withdrawing effects .

- Computational Modeling : Apply DFT calculations (e.g., B3LYP/6-31G*) to predict solvation energies and transition states .

Q. How does the electronic configuration of the benzodioxole moiety influence the acid dissociation constant (pKa) of the benzoic acid group?

- Methodological Answer :

- Electronic Effects : The benzodioxole’s electron-withdrawing methylenedioxy group increases the benzoic acid’s acidity.

- Experimental Validation : Compare pKa values with derivatives lacking the benzodioxole (e.g., 4-methoxybenzoic acid has pKa ~4.5; benzodioxole analogs may exhibit pKa ~3.8–4.2) .

- Hammett Analysis : Use σ values for substituents to correlate electronic effects with acidity (σ_para for benzodioxole ≈ +0.34) .

Q. What computational approaches are validated for predicting the biological activity of 4-(1,3-Benzodioxol-5-yloxymethyl)benzoic acid derivatives?

- Methodological Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with target enzymes (e.g., cyclooxygenase-2). The benzodioxole group may occupy hydrophobic pockets .

- QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like logP, polar surface area, and H-bond donors. Validate with in vitro assays (e.g., IC₅₀ values for enzyme inhibition) .

- ADMET Prediction : Employ SwissADME to estimate bioavailability, blood-brain barrier penetration, and metabolic stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.